molecular formula C15H24BNO3 B2995045 Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) CAS No. 397843-72-0

Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI)

Cat. No.: B2995045
CAS No.: 397843-72-0
M. Wt: 277.17
InChI Key: UEUNTIZOTIFCJK-UHFFFAOYSA-N
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Description

Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dibutylamino carbonyl group

Mechanism of Action

Target of Action

The primary target of [3-(dibutylcarbamoyl)phenyl]boronic Acid, also known as Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-, is the palladium (II) complex . This compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is a critical process in organic synthesis, enabling the creation of complex organic molecules from simpler precursors .

Action Environment

The action of [3-(dibutylcarbamoyl)phenyl]boronic Acid is influenced by the reaction conditions. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The compound’s stability, ease of preparation, and environmentally friendly nature also contribute to its efficacy .

Safety and Hazards

While specific safety and hazard information for “[3-(dibutylcarbamoyl)phenyl]boronic Acid” is not available, general precautions for handling boronic acids include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

Future Directions

Boronic acids have been increasingly studied in medicinal chemistry due to their unique properties. They have been used in the development of anticancer, antibacterial, and antiviral agents, as well as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . This suggests that boronic acids, including “[3-(dibutylcarbamoyl)phenyl]boronic Acid”, may have promising applications in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a popular choice for synthesizing complex organoboron compounds.

Industrial Production Methods

Industrial production of boronic acid derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Comparison with Similar Compounds

Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) can be compared with other boronic acid derivatives, such as:

The unique combination of the boronic acid and dibutylamino carbonyl groups in boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(dibutylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-3-5-10-17(11-6-4-2)15(18)13-8-7-9-14(12-13)16(19)20/h7-9,12,19-20H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUNTIZOTIFCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(CCCC)CCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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